molecular formula C20H28O4 B1250100 sphaeropsidin C

sphaeropsidin C

Cat. No. B1250100
M. Wt: 332.4 g/mol
InChI Key: VIDNIVWPSMVGJV-MVJPYGJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphaeropsidin C is a tricyclic diterpenoid. It has a role as a metabolite.

Scientific Research Applications

Biological Activities and Potential Applications

Sphaeropsidin C, a variant of the pimarane diterpene sphaeropsidin A (SphA), shows promising applications in agriculture and medicine due to its broad array of biological activities. SphA, produced by various pathogenic Diplodia species, exhibits potent and cell-specific anticancer activity. Its unique mode of action and biological activities, including phytotoxic and antimicrobial effects, suggest potential practical applications in these fields (Masi & Evidente, 2021).

Antimicrobial and Antifungal Properties

Sphaeropsidin C, along with other analogues, has been evaluated for its antibacterial activity, particularly against Xanthomonas oryzae pv. oryzae, a pathogen causing severe bacterial rice diseases. Studies indicate that certain structural features of sphaeropsidin C are critical for its antibacterial activity, providing insights that could aid in designing new compounds for agricultural applications (Evidente et al., 2011).

Anticancer Potential

Research has also explored the in vitro anticancer activity of sphaeropsidins, including sphaeropsidin C. These compounds, produced by fungi like Diplodia cupressi, have shown varying degrees of effectiveness against cancer cell lines, underlining the potential for sphaeropsidin C in cancer research. The study of structure-activity relationships of these compounds furthers our understanding of their anticancer properties (Lallemand et al., 2012).

Application in Combating Biofilms

The anti-biofilm activity of sphaeropsidin A, a close analogue of sphaeropsidin C, against antibiotic-resistant bacteria has been investigated. Its effectiveness in inhibiting biofilm formation by pathogens like MRSA and P. aeruginosa points towards the potential utility of sphaeropsidin C in addressing antibiotic resistance and treating biofilm-related infections (Roscetto et al., 2020).

Phytotoxic Effects

Sphaeropsidins, including sphaeropsidin C, exhibit phytotoxic properties. They have been shown to cause various symptoms like dieback, necrosis, and yellowing in different plant species, underscoring their potential as natural herbicides or in studying plant pathology (Evidente et al., 1997).

properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(4aR,4bR,7R,10aS)-7-ethenyl-4b-hydroxy-1,1,7-trimethyl-9-oxo-3,4,5,6,10,10a-hexahydro-2H-phenanthrene-4a-carboxylic acid

InChI

InChI=1S/C20H28O4/c1-5-18(4)9-10-20(24)13(12-18)14(21)11-15-17(2,3)7-6-8-19(15,20)16(22)23/h5,12,15,24H,1,6-11H2,2-4H3,(H,22,23)/t15-,18-,19-,20+/m0/s1

InChI Key

VIDNIVWPSMVGJV-MVJPYGJCSA-N

Isomeric SMILES

C[C@@]1(CC[C@]2(C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O)C=C

Canonical SMILES

CC1(CCCC2(C1CC(=O)C3=CC(CCC32O)(C)C=C)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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